Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate
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Overview
Description
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate is a chemical compound with the molecular formula C10H17NO2 It is an ester derivative of tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate typically involves the esterification of tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:
Tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid+EthanolCatalystEthyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate can be compared with other similar compounds, such as:
Tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid: The parent compound, which lacks the ester group.
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-carboxylate: A closely related ester with similar properties.
Tetrahydro-1H-pyrrolizine-7A(5H)-ethanamine: A derivative with an amine group instead of an ester.
Properties
IUPAC Name |
ethyl 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-11-5-3-7-12(11)8-4-6-11/h2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIVANHGDYINSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CCCN1CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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